
(1E)-N,3-Dimethylbutan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N,3-Dimethylbutan-1-imine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N,3-Dimethylbutan-1-imine typically involves the condensation of 3-dimethylbutan-1-amine with an aldehyde or ketone under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of the desired imine product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts may be used to accelerate the reaction and improve selectivity. The purification of the final product is achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(1E)-N,3-Dimethylbutan-1-imine undergoes various chemical reactions, including:
Oxidation: The imine can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the imine yields the corresponding amine.
Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Amines.
Substitution: Various substituted imines and amines.
Scientific Research Applications
(1E)-N,3-Dimethylbutan-1-imine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1E)-N,3-Dimethylbutan-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-Methylbutan-1-imine
- N,N-Dimethylbutan-1-imine
- N-Ethylbutan-1-imine
Uniqueness
(1E)-N,3-Dimethylbutan-1-imine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
49769-98-4 |
|---|---|
Molecular Formula |
C6H13N |
Molecular Weight |
99.17 g/mol |
IUPAC Name |
N,3-dimethylbutan-1-imine |
InChI |
InChI=1S/C6H13N/c1-6(2)4-5-7-3/h5-6H,4H2,1-3H3 |
InChI Key |
NGBVUZKFWGLZLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC=NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


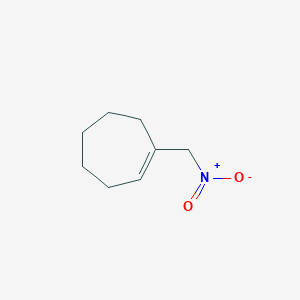
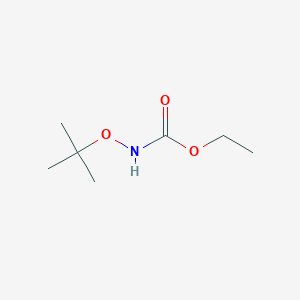

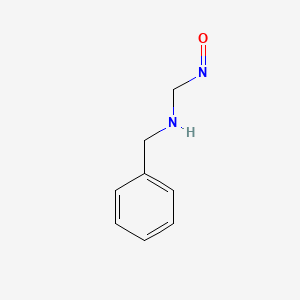
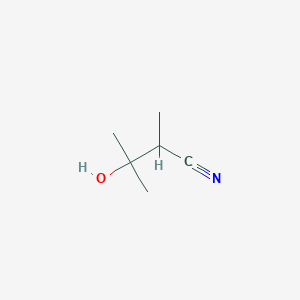
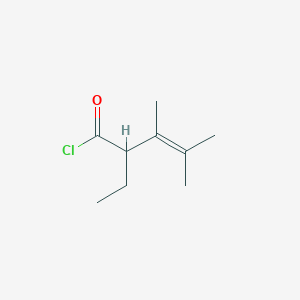

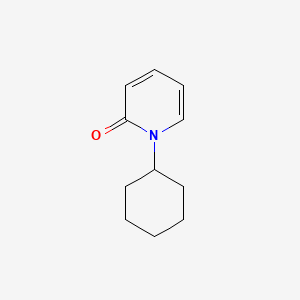
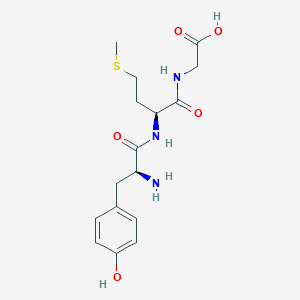
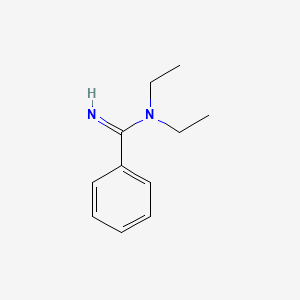
![4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14652422.png)


![Ethyl 2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanoate](/img/structure/B14652443.png)
